REACTION_CXSMILES
|
[CH3:1][C@@H:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:9])([CH3:8])[C@H:3]1[C:10](=[O:14])[CH:11]=[CH:12][CH3:13].B(F)(F)F>>[CH3:1][CH:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:8])([CH3:9])[CH:3]1[C:10](=[O:14])[CH:11]=[CH:12][CH3:13]
|
Name
|
trans 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C[C@H]1[C@@H](C(CC=C1)(C)C)C(C=CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
(AcOH)2
|
Quantity
|
0.65 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ru(COD)(methallyl)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
final mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
stirred over 60 minutes at 130° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the resulting mixture is cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
there was obtained a mixture
|
Type
|
CUSTOM
|
Details
|
obtained by GC analysis):
|
Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
CC1C(C(CC=C1)(C)C)C(C=CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C@@H:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:9])([CH3:8])[C@H:3]1[C:10](=[O:14])[CH:11]=[CH:12][CH3:13].B(F)(F)F>>[CH3:1][CH:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:8])([CH3:9])[CH:3]1[C:10](=[O:14])[CH:11]=[CH:12][CH3:13]
|
Name
|
trans 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C[C@H]1[C@@H](C(CC=C1)(C)C)C(C=CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
(AcOH)2
|
Quantity
|
0.65 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ru(COD)(methallyl)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
final mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
stirred over 60 minutes at 130° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the resulting mixture is cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
there was obtained a mixture
|
Type
|
CUSTOM
|
Details
|
obtained by GC analysis):
|
Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
CC1C(C(CC=C1)(C)C)C(C=CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C@@H:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:9])([CH3:8])[C@H:3]1[C:10](=[O:14])[CH:11]=[CH:12][CH3:13].B(F)(F)F>>[CH3:1][CH:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:8])([CH3:9])[CH:3]1[C:10](=[O:14])[CH:11]=[CH:12][CH3:13]
|
Name
|
trans 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C[C@H]1[C@@H](C(CC=C1)(C)C)C(C=CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
(AcOH)2
|
Quantity
|
0.65 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ru(COD)(methallyl)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
final mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
stirred over 60 minutes at 130° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the resulting mixture is cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
there was obtained a mixture
|
Type
|
CUSTOM
|
Details
|
obtained by GC analysis):
|
Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
CC1C(C(CC=C1)(C)C)C(C=CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |